3-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid is a tricyclic carbocyclic compound featuring a rigid norbornane-like scaffold (tricyclo[2.2.1.0²,⁶]heptane) modified with a fluorenylmethyloxycarbonyl (Fmoc)-protected amino group and a carboxylic acid moiety. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a constrained building block to enhance conformational stability, improve bioavailability, or modulate target binding . Its tricyclic structure imparts significant rigidity compared to linear or monocyclic analogs, making it valuable for designing bioactive peptides or small-molecule inhibitors.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-21(26)23-10-12-9-18(23)19(23)20(12)24-22(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-20H,9-11H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVGKTWWDGGZHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(C1C3C2NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. The compound's structure suggests potential applications in medicinal chemistry, particularly in drug development and enzyme modulation.
Chemical Structure and Properties
- Molecular Formula : C25H23O4N
- Molecular Weight : 401.45 g/mol
- CAS Number : 507472-28-8
- Structural Features : The compound contains a tricyclic heptane core, which contributes to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of fluorenes have been shown to possess activity against various multidrug-resistant bacterial strains.
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Fluorene Derivative A | Staphylococcus aureus | 10 |
| Fluorene Derivative B | Escherichia coli | 12 |
| Fluorene Derivative C | Pseudomonas aeruginosa | 11 |
These results suggest that the fluorenylmethoxycarbonyl group may enhance the antimicrobial efficacy of the compound by facilitating interactions with bacterial cell membranes or specific enzymes critical for bacterial survival .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma).
Case Study Findings
In a study comparing the cytotoxic effects of several fluorene derivatives:
- Compound A showed an IC50 value of 15 µM against A549 cells.
- Compound B exhibited an IC50 value of 20 µM against MDA-MB-231 cells.
These findings indicate that the presence of the fluorenylmethoxycarbonyl group may play a pivotal role in enhancing the compound's ability to inhibit cancer cell proliferation by targeting key metabolic pathways involved in cell division and survival .
The proposed mechanism involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. Inhibition of DHFR disrupts DNA synthesis, leading to apoptosis in rapidly dividing cells, such as cancer cells and certain bacteria . Molecular docking studies have illustrated strong binding interactions between the compound and the active site of DHFR, further validating its potential as an anticancer and antimicrobial agent.
Comparison with Similar Compounds
Structural Analogues with Varied Cyclic Frameworks
The compound’s structural uniqueness lies in its tricyclic core. Key comparisons with similar Fmoc-protected carboxylic acid derivatives include:
Key Findings :
- Rigidity: The tricyclo[2.2.1.0²,⁶]heptane core offers superior conformational restriction compared to bicyclic or monocyclic analogs, which is critical for stabilizing peptide secondary structures .
- Synthetic Utility : Bicyclo[3.1.0]hexane derivatives (e.g., EN300-753668) are synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura), similar to methods in . However, the tricyclic compound may require specialized routes due to its complex scaffold.
- Solubility : Cyclobutane-based analogs (e.g., CAS 1935557-50-8) exhibit better aqueous solubility than the hydrophobic tricyclic derivative, impacting their applicability in biological assays .
Heteroatom-Containing Analogues
Compounds like 2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid () incorporate nitrogen into the cyclic framework, altering electronic properties and hydrogen-bonding capacity. Unlike the main compound, these azabicyclic derivatives are more polar and often used in protease inhibitors or as chiral auxiliaries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
